molecular formula C20H24ClNO4 B12125237 2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12125237
M. Wt: 377.9 g/mol
InChI Key: IHXZNPGGDMLTQR-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic organic compound with a complex structure. It features a chlorinated phenoxy group, a furan ring, and a tetrahydrofuran moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-methylphenol to produce 4-chloro-2-methylphenol. This is followed by etherification with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid.

    Amidation Reaction: The acetic acid derivative is then reacted with N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)amine under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. Solvent extraction, crystallization, and chromatographic techniques are commonly employed for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Conversion to amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in various diseases.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The chlorinated phenoxy group and the furan ring are crucial for binding to these targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)acetic acid
  • N-(tetrahydrofuran-2-ylmethyl)acetamide

Uniqueness

The combination of the chlorinated phenoxy group, furan ring, and tetrahydrofuran moiety in a single molecule provides unique chemical and biological properties, making it distinct from other similar compounds.

This detailed overview covers the essential aspects of 2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, from its synthesis to its applications and mechanisms of action

Properties

Molecular Formula

C20H24ClNO4

Molecular Weight

377.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C20H24ClNO4/c1-14-10-16(21)6-8-19(14)25-13-20(23)22(11-17-4-3-9-24-17)12-18-7-5-15(2)26-18/h5-8,10,17H,3-4,9,11-13H2,1-2H3

InChI Key

IHXZNPGGDMLTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2CCCO2)C(=O)COC3=C(C=C(C=C3)Cl)C

Origin of Product

United States

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